Boc-Ala-Phe-OH
Overview
Description
Boc-Ala-Phe-OH is a compound with a molecular weight of 336.39 . It is a white to off-white powder and is used in peptide synthesis .
Synthesis Analysis
In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-({(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}amino)-3-phenylpropanoic acid . The InChI code for this compound is 1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 .
Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 336.38 . The compound has a melting point of 90-93 °C and a predicted boiling point of 587.8±50.0 °C . Its predicted density is 1.182±0.06 g/cm3 . The compound should be stored at 0°C .
Scientific Research Applications
Synthesis and Structural Analysis
Peptide Bond Replacements : Boc-L-Phe-Ψ(CH2-CH2)-L-Ala-OH and its variants, synthesized from Boc-L-phenylalanine, provide a model for studying peptide bond replacements, contributing to our understanding of peptide structure and function (Rodriguez et al., 1990).
Self-Assembled Nanostructures : Boc-Phe-Phe and related peptides like Boc-Ala-Phe-OH have shown remarkable potential in forming self-assembled nanostructures useful in biomaterial chemistry, sensors, and bioelectronics (Datta et al., 2018).
Biocatalysis and Green Chemistry
- Synthesis of Bitter-Taste Dipeptide : this compound plays a role in the green synthesis of the dipeptide Ala-Phe, a potential caffeine substitute in the food industry. This synthesis combines biocatalysis, metal catalysis, and magnetic nanoparticles (Ungaro et al., 2015).
Peptide Design and Biochemistry
Peptide Hairpin Structures : Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, a synthetic nonapeptide, illustrates the construction of beta-hairpin structures with a central three-residue loop, advancing peptide design and structural biology (Rai et al., 2006).
Proline-Based Ionic Liquids : The synthesis of novel proline functionalized dipeptide imidazolium ionic liquids, involving Boc-Pro-Phe-OH, showcases innovative chemistry in ionic liquid synthesis (Chaubey et al., 2020).
Crystallography and Molecular Conformation
- Conformational Analysis : Research into the crystal structures and molecular conformations of peptides containing this compound derivatives provides insights into peptide folding and interactions, aiding in the understanding of protein structure (Padmanabhan et al., 1992).
Safety and Hazards
Boc-Ala-Phe-OH should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
The relevant papers retrieved discuss the use of Boc-protected amino acids in peptide synthesis . They highlight the environmental benefits of using water as a solvent in peptide synthesis . The papers also discuss the synthesis and characterization of various Boc-protected peptides .
Mechanism of Action
Target of Action
Boc-Ala-Phe-OH is a derivative of the amino acids alanine and phenylalanine . The aromatic ring of the phenylalanine side chain is hydrophobic and may be significant in receptor binding through hydrophobic interactions . .
Mode of Action
It’s known that the compound interacts with its targets primarily through hydrophobic interactions facilitated by the aromatic ring of the phenylalanine side chain .
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical processes, including protein synthesis and metabolism .
Pharmacokinetics
It’s known that the compound is soluble in dcm, dmf, nmp, and most other common solvents , which could potentially impact its bioavailability.
Result of Action
It’s known that amino acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of amino acid derivatives .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUDINSUBSTNS-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427128 | |
Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-58-0 | |
Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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